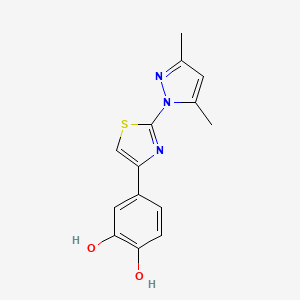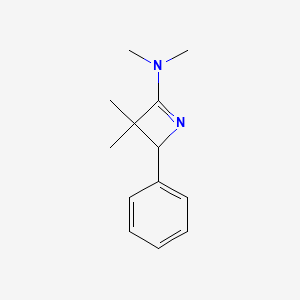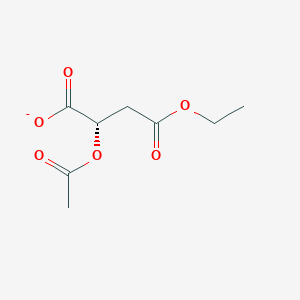
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes an acetyloxy group, an ethoxy group, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid and acetic acid.
Oxidation: (2S)-2-(Acetyloxy)-4-oxo-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may then participate in various biochemical pathways. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Acetyloxy)(phenyl)ethanoic acid
- (2S)-2-(Acetyloxy)-4-methoxy-4-oxobutanoate
- (2S)-2-(Acetyloxy)-4-propoxy-4-oxobutanoate
Uniqueness
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76318-58-6 |
|---|---|
Molecular Formula |
C8H11O6- |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(2S)-2-acetyloxy-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6/c1-3-13-7(10)4-6(8(11)12)14-5(2)9/h6H,3-4H2,1-2H3,(H,11,12)/p-1/t6-/m0/s1 |
InChI Key |
HHAVCMHPQDURJV-LURJTMIESA-M |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)[O-])OC(=O)C |
Canonical SMILES |
CCOC(=O)CC(C(=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


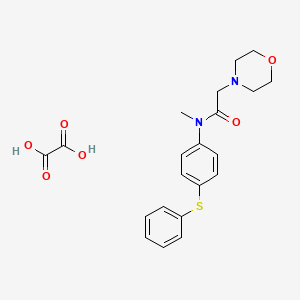
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
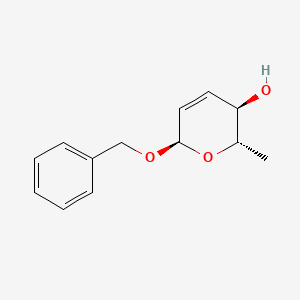

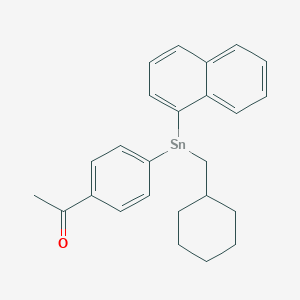


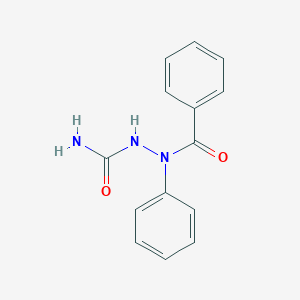
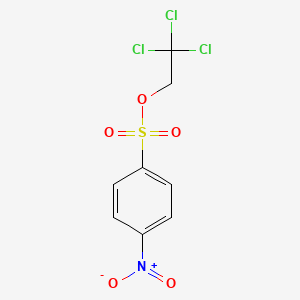

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
